molecular formula C28H28N4O5 B2492725 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251709-37-1

1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2492725
CAS No.: 1251709-37-1
M. Wt: 500.555
InChI Key: RHMGJCNSFHKIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including compounds related to 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide, have been studied for their antitumor activities. These studies focus on various derivatives such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and imidazolylpeptides. Some of these compounds have advanced to preclinical testing stages, indicating their potential in the search for new antitumor drugs and compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Modification of Benzimidazoles, Imidazothiazoles, and Imidazoles for CNS Acting Drugs

Research has identified common pathways for synthesizing benzimidazole, imidazothiazole, and imidazole, and their potential modification to create potent CNS drugs. This involves various reactions and the use of different reagents, highlighting the adaptability of these structures for therapeutic purposes. Imidazole derivatives are highlighted for their potency in CNS activity, suggesting that modifications to the core structure, as seen in this compound, could be pivotal (Saganuwan, 2020).

Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives

The research on benzofused thiazole derivatives is aimed at developing alternative antioxidant and anti-inflammatory agents. The study involves synthesizing these derivatives and testing their activities, indicating a broader scope for compounds like this compound in pharmacological applications. The results suggest that these derivatives can serve as templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Properties

IUPAC Name

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-35-24-7-5-4-6-22(24)31-28(34)23-17-32(18-29-23)16-19-8-11-21(12-9-19)30-27(33)15-20-10-13-25(36-2)26(14-20)37-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMGJCNSFHKIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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